molecular formula C7H14N2O3 B2841824 N'-acetylhydrazinecarboxylic acid tert-butyl ester CAS No. 90271-04-8

N'-acetylhydrazinecarboxylic acid tert-butyl ester

Cat. No. B2841824
CAS RN: 90271-04-8
M. Wt: 174.2
InChI Key: PWKMRSZXDDOMEC-UHFFFAOYSA-N
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Description

N’-acetylhydrazinecarboxylic acid tert-butyl ester is a derivative of tert-butyl esters . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .


Synthesis Analysis

The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester involves the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

Tert-butyl esters, such as N’-acetylhydrazinecarboxylic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . The reaction of tert-butyl esters with nucleophiles and electrophiles is also possible .

Scientific Research Applications

1. Insecticidal Evaluation and Larvicidal Activity

N'-acetylhydrazinecarboxylic acid tert-butyl ester derivatives have been synthesized and evaluated for insecticidal properties. Studies show that certain compounds in this category exhibit higher larvicidal activities compared to other related compounds. These derivatives also demonstrate different physical properties, like improved solubility in organic solvents, which can be advantageous for pest control applications (Mao et al., 2004).

2. Synthesis of N-benzyloxycarbonyl Hydroxy Amino Acid Esters

The tert-butyl ester is utilized in the synthesis of N-benzyloxycarbonyl hydroxy amino acid esters. This process involves protecting the hydroxyl group of hydroxy amino acids, which is a significant step in the synthesis of complex organic compounds (Kinoshita et al., 1979).

3. Development of Novel Pesticides

N-tert-butyl-N,N'-diacylhydrazine derivatives containing tert-butyl esters have been synthesized and shown to possess good insecticidal activities. These studies contribute to the development of environmentally benign pest regulators and novel pesticides (Wang et al., 2011).

4. Convenient Preparation Methods

Research has also focused on developing convenient preparation methods for tert-butyl esters. Such methods are essential for laboratory-scale productions and could be beneficial in various synthesis processes (Taber et al., 2006).

5. Chemoselective Hydrolysis

Studies have explored the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. This research is significant in the field of organic synthesis, where selective reactions are crucial (Kaul et al., 2004).

6. Application in Solid Phase Synthesis

The use of tert-butyl esters has been investigated in the solid-phase synthesis of partially protected peptide hydrazides. This area of research is essential for the development of peptide-based pharmaceuticals (Stavropoulos et al., 2004).

7. Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Research has been conducted on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids using tert-butyl esters. This synthesis is significant for developing new organic compounds with potential applications in various fields (Iminov et al., 2015).

Safety and Hazards

N’-acetylhydrazinecarboxylic acid tert-butyl ester is described as a colorless crystal that is flammable and should be stored at 0-4°C .

Future Directions

Tert-butyl esters, including N’-acetylhydrazinecarboxylic acid tert-butyl ester, have wide applications in organic synthesis, particularly in peptide chemical synthesis . Their use as masked carboxyl group surrogates is still widely utilized in practice, despite the existence of many other methods that were developed for the introduction of the corresponding protecting group . Therefore, the future directions in this field may involve the development of new synthesis methods and applications of tert-butyl esters.

properties

IUPAC Name

tert-butyl N-acetamidocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKMRSZXDDOMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl carbazate (1.0 g, 7.6 mmol) and pyridine (3.1 ml) in methylene chloride (5 ml) was slowly added acetic acid anhydride (1.5 ml) and the mixture was stirred overnight. The mixture was added to methylene chloride (50 ml) and washed with water (2×10 ml) and brine (10 ml) and dried (MgSO4), filtered and concentrated in vacuo to give 0.95 g of N'-acetylhydrazinecarboxylic acid tert-butyl ester as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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